2,4,5,6(1H,3H)-Pyrimidinetetrone 5-{[1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone}
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Overview
Description
2,4,5,6(1H,3H)-Pyrimidinetetrone 5-{[1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone} is a complex organic compound that belongs to the class of pyrimidinetetrones This compound is characterized by its unique structure, which includes a pyrimidinetetrone core and a purinyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6(1H,3H)-Pyrimidinetetrone 5-{[1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone} typically involves multiple steps. The initial step often includes the preparation of the pyrimidinetetrone core, followed by the introduction of the purinyl hydrazone moiety. The reaction conditions may vary, but common reagents include hydrazine derivatives, naphthylmethyl groups, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6(1H,3H)-Pyrimidinetetrone 5-{[1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone} can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2,4,5,6(1H,3H)-Pyrimidinetetrone 5-{[1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone} has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5,6(1H,3H)-Pyrimidinetetrone 5-{[1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone} involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A versatile solvent used in various chemical reactions.
Indole Derivatives: Compounds with significant biological activities and applications in drug development.
Uniqueness
2,4,5,6(1H,3H)-Pyrimidinetetrone 5-{[1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone} is unique due to its complex structure and the combination of pyrimidinetetrone and purinyl hydrazone moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
476481-31-9 |
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Molecular Formula |
C22H18N8O5 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H18N8O5/c1-28-16-15(19(33)29(2)22(28)35)30(10-12-8-5-7-11-6-3-4-9-13(11)12)20(23-16)27-26-14-17(31)24-21(34)25-18(14)32/h3-9H,10H2,1-2H3,(H3,24,25,31,32,34) |
InChI Key |
KNPURPLXWXZKSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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